molecular formula C6H12O2 B2853954 (alphaS,2R)-alpha-Methyloxolane-2beta-methanol CAS No. 16765-39-2

(alphaS,2R)-alpha-Methyloxolane-2beta-methanol

Cat. No. B2853954
CAS RN: 16765-39-2
M. Wt: 116.16
InChI Key: FGNVEEOZAACRKW-NTSWFWBYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, Kirromycin, an antibiotic originally isolated from Streptomyces, has a complex structure that might share some similarities with the compound . Another example is the synthesis of (alphaS,2R)-(2,5-dihydro-1H-pyrrol-2-yl)glycine by the gold-catalyzed cycloisomerization of alpha-aminoallene .

Scientific Research Applications

Medicine and Healthcare

(alphaS,2R)-alpha-Methyloxolane-2beta-methanol: has potential applications in medicine, particularly in the development of photoresponsive molecular tools . These tools are crucial for light-based therapeutic and imaging modalities, such as photopharmacology , drug delivery , and medical imaging . The compound’s properties may be optimized to respond to photonic stimuli, translating it into a biological effect, which is a growing area in clinical applications.

Agriculture

In agriculture, this compound could play a role in the synthesis and entrapment of nanoparticles within biofilms formed by plant growth-promoting rhizobacteria (PGPRs). These biofilms aid in effective root colonization, plant growth promotion, and stress management, which are essential for sustainable agriculture practices .

Chemical Industry

The chemical industry could utilize (alphaS,2R)-alpha-Methyloxolane-2beta-methanol in the synthesis of green chemistry applications. This includes the development of sustainable practices , such as the use of non-volatile organic solvents, recyclable catalysts, and energy-efficient synthesis processes .

Biochemistry

In biochemistry, (alphaS,2R)-alpha-Methyloxolane-2beta-methanol could be involved in the study of psychrophilic enzymes , which are efficient at low temperatures and have applications in food and industrial bioprocesses . It may also be used in the study of alkaline phosphatases , enzymes that play a role in various biological processes .

properties

IUPAC Name

(1S)-1-[(2R)-oxolan-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNVEEOZAACRKW-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CCCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(alphaS,2R)-alpha-Methyloxolane-2beta-methanol

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